4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
The compound 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine is a complex organic molecule that features a combination of pyrimidine, piperazine, and xanthene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate precursors.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the xanthene moiety: This can be synthesized through cyclization reactions.
Final coupling reaction: The final step involves coupling the three moieties under specific conditions, possibly using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of continuous flow reactors: To ensure consistent reaction conditions.
Optimization of reaction parameters: Such as temperature, pressure, and pH.
Purification techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine analogs: Compounds with slight modifications in the pyrimidine, piperazine, or xanthene moieties.
Other pyrimidine-piperazine derivatives: Compounds that share the pyrimidine and piperazine core but differ in other substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-14-21(25-15-24-16)26-10-12-27(13-11-26)23(28)22-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)22/h2-9,14-15,22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOUKHMAZKOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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